LDC4297, chemically known as 2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine, is a potent and selective small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). [, , , , , ] CDK7 plays a critical role in cell cycle regulation and gene transcription, making it a promising target for anticancer and antiviral therapies. [, , , ] LDC4297 binds non-covalently to the ATP-binding site of CDK7, inhibiting its kinase activity. [] This inhibition leads to a variety of downstream effects, including cell cycle arrest, apoptosis, and inhibition of viral replication. [, , , ]
While the papers mention that LDC4297 is a small molecule, they do not provide a detailed analysis of its molecular structure. The chemical name, 2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine, indicates it contains a pyrazolotriazine core structure. [] Further structural details, such as bond lengths, angles, and conformation, are not discussed.
LDC4297 acts as a potent and selective inhibitor of CDK7. [, , , ] It binds to the ATP-binding pocket of CDK7, preventing ATP binding and subsequent phosphorylation of downstream substrates. [] This inhibition disrupts critical cellular processes regulated by CDK7, including:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6